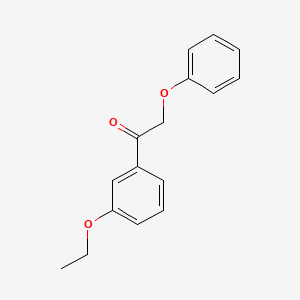
N-phenyl-2-biphenylamine
Overview
Description
N-phenyl-2-biphenylamine is an organic compound with the molecular formula C12H11N. It is an amine derivative of biphenyl, characterized by the presence of a phenyl group attached to the nitrogen atom of biphenyl-2-amine. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-2-biphenylamine can be synthesized through several methods. One common approach involves the palladium-catalyzed amination of biphenyl derivatives. For instance, the reaction of biphenyl-2-amine with phenyl iodide in the presence of a palladium catalyst and a base can yield this compound . Another method involves the reduction of nitro derivatives of biphenyl, followed by amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use palladium or other transition metal catalysts to facilitate the amination reactions. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-biphenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the phenyl groups can be functionalized
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, nitroso compounds, and nitro compounds. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
N-phenyl-2-biphenylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-phenyl-2-biphenylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenyl-2-biphenylamine include:
2-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.
4-Aminobiphenyl: Another biphenyl derivative with the amine group in a different position.
N-phenyl-1-naphthylamine: A compound with a similar amine structure but with a naphthalene ring instead of biphenyl .
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N,2-diphenylaniline |
InChI |
InChI=1S/C18H15N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
NJVSFOMTEFOHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Indole-2-carboxamide,3-(phenylthio)-5-[(propylamino)methyl]-](/img/structure/B8503505.png)
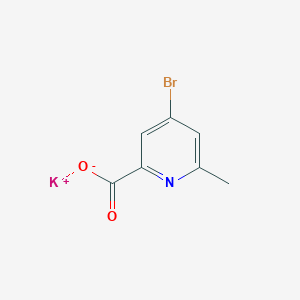
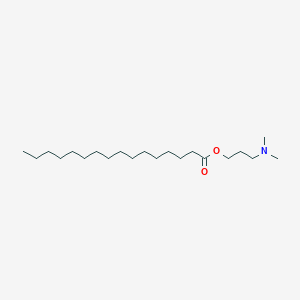
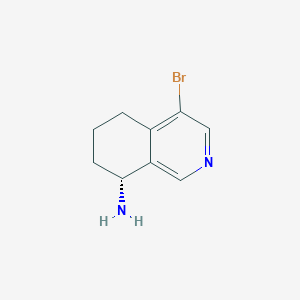
![Tert-butyl[3-(2-oxo-oxazolidin-3-yl)-benzyl]-carbamate](/img/structure/B8503545.png)
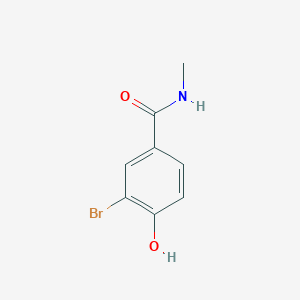
![1-Piperidineacetamide,4-[methyl(4-methylphenyl)amino]-n-[4-[(methylsulfonyl)amino]phenyl]-](/img/structure/B8503558.png)

![[1,1'-Biphenyl]-4-sulfonamide, 2',4'-dichloro-N-(5-hydroxypentyl)-](/img/structure/B8503582.png)
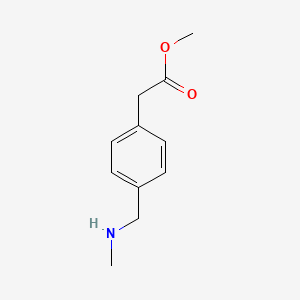

![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-methyl-1-piperazinyl)-](/img/structure/B8503597.png)
